molecular formula C12H16N4 B1470196 (1-benzyl-5-ethyl-1H-1,2,3-triazol-4-yl)methanamine CAS No. 1267786-38-8

(1-benzyl-5-ethyl-1H-1,2,3-triazol-4-yl)methanamine

Cat. No.: B1470196
CAS No.: 1267786-38-8
M. Wt: 216.28 g/mol
InChI Key: OXLAUCHPPXXLGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • The triazole intermediate is then reacted with formaldehyde and ammonium chloride to introduce the methanamine group.
  • Reaction conditions: Reflux, acidic medium.

Industrial Production Methods

Industrial production of (1-benzyl-5-ethyl-1H-1,2,3-triazol-4-yl)methanamine follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and waste.

Properties

IUPAC Name

(1-benzyl-5-ethyltriazol-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4/c1-2-12-11(8-13)14-15-16(12)9-10-6-4-3-5-7-10/h3-7H,2,8-9,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXLAUCHPPXXLGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=NN1CC2=CC=CC=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-benzyl-5-ethyl-1H-1,2,3-triazol-4-yl)methanamine can be achieved through a multi-step process. One common method involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” The reaction typically requires a copper(I) catalyst and is carried out under mild conditions.

  • Step 1: Synthesis of Azide

    • Benzyl bromide is reacted with sodium azide in an aprotic solvent like dimethylformamide (DMF) to form benzyl azide.
    • Reaction conditions: Room temperature, stirring for several hours.
  • Step 2: Cycloaddition Reaction

    • Benzyl azide is then reacted with an alkyne (e.g., ethylacetylene) in the presence of a copper(I) catalyst to form the triazole ring.
    • Reaction conditions: Room temperature, copper(I) sulfate and sodium ascorbate as the catalyst system.

Chemical Reactions Analysis

Types of Reactions

(1-benzyl-5-ethyl-1H-1,2,3-triazol-4-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted triazoles.

Scientific Research Applications

(1-benzyl-5-ethyl-1H-1,2,3-triazol-4-yl)methanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial and antifungal agent.

    Medicine: Investigated for its potential use in drug development, particularly as an anticancer agent.

    Industry: Used in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (1-benzyl-5-ethyl-1H-1,2,3-triazol-4-yl)methanamine involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt various biological pathways, leading to its antimicrobial and anticancer effects. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • (1-benzyl-1H-1,2,3-triazol-4-yl)methanamine
  • (1-ethyl-1H-1,2,3-triazol-4-yl)methanamine
  • (1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)methanamine

Uniqueness

(1-benzyl-5-ethyl-1H-1,2,3-triazol-4-yl)methanamine is unique due to the presence of both benzyl and ethyl groups, which can influence its biological activity and chemical reactivity. The combination of these groups can enhance its binding affinity to molecular targets and improve its pharmacokinetic properties.

Biological Activity

Overview

(1-benzyl-5-ethyl-1H-1,2,3-triazol-4-yl)methanamine is a compound belonging to the triazole class, characterized by its unique structure that includes a benzyl group and an ethyl substituent at the 5-position of the triazole ring. This compound has garnered attention due to its potential biological activities, including antiviral and antimicrobial effects.

The biological activity of this compound primarily involves its interaction with metal ions, particularly copper ions (Cu+^+ and Cu2+^{2+}). The compound stabilizes these ions, enhancing their catalytic properties in biochemical pathways such as azide-acetylene cycloaddition. This stabilization can facilitate various biochemical reactions, making it a valuable candidate for applications in catalysis and medicinal chemistry.

Antiviral Properties

Recent studies have indicated that derivatives of triazole compounds exhibit significant antiviral activity. For instance, related compounds have been shown to suppress the hemagglutinating activity of influenza viruses by over 25% at certain concentrations. The mechanism involves interference with viral replication and infection processes, positioning these compounds as potential therapeutic agents against viral pathogens.

Antimicrobial Activity

Triazole derivatives are also recognized for their antimicrobial properties. They can inhibit the growth of various bacterial strains through mechanisms that may include disruption of cell wall synthesis or interference with metabolic pathways. The specific activity of this compound against certain pathogens remains an area of active research.

Table 1: Summary of Biological Activities

Activity Type Effectiveness Concentration Tested Reference
Antiviral>25% inhibition0.4 mg/chicken embryo
AntimicrobialVariable0.03–1%
CytotoxicityLD50 not achieved0.03–1%

Case Study: Antiviral Activity Assessment

In a recent study assessing the antiviral properties of triazole derivatives, this compound was evaluated alongside other compounds for its ability to reduce the infectivity of influenza viruses. The results indicated that this compound could significantly decrease viral load in vitro without reaching toxic levels.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good solubility in solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which facilitates its application in biological assays and potential therapeutic formulations.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-benzyl-5-ethyl-1H-1,2,3-triazol-4-yl)methanamine
Reactant of Route 2
(1-benzyl-5-ethyl-1H-1,2,3-triazol-4-yl)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.